Cas no 1159512-69-2 (4-Bromo-3-(trifluoromethyl)phenylacetonitrile)

4-Bromo-3-(trifluoromethyl)phenylacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-3-(trifluoromethyl)phenylacetonitrile
- CS-0268781
- MFCD12026483
- 2-Bromo-5-(cyanomethyl)benzotrifluoride
- EN300-1932613
- 2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile
- 1159512-69-2
- 2-(4-bromo-3-(trifluoromethyl)phenyl)acetonitrile
- SCHEMBL12332127
- PS-7341
- AKOS025393492
-
- MDL: MFCD12026483
- Inchi: InChI=1S/C9H5BrF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2
- InChI Key: RGGFAFIBVXMQSY-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 262.956
- Monoisotopic Mass: 262.956
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 23.8A^2
4-Bromo-3-(trifluoromethyl)phenylacetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B811713-50mg |
4-Bromo-3-(trifluoromethyl)phenylacetonitrile |
1159512-69-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
Apollo Scientific | PC6026-1g |
4-Bromo-3-(trifluoromethyl)phenylacetonitrile |
1159512-69-2 | 1g |
£90.00 | 2025-02-21 | ||
TRC | B811713-500mg |
4-Bromo-3-(trifluoromethyl)phenylacetonitrile |
1159512-69-2 | 500mg |
$ 295.00 | 2022-06-06 | ||
Enamine | EN300-1932613-0.5g |
2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile |
1159512-69-2 | 0.5g |
$645.0 | 2023-09-17 | ||
Enamine | EN300-1932613-1.0g |
2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile |
1159512-69-2 | 1g |
$671.0 | 2023-05-31 | ||
Enamine | EN300-1932613-0.25g |
2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile |
1159512-69-2 | 0.25g |
$617.0 | 2023-09-17 | ||
Enamine | EN300-1932613-2.5g |
2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile |
1159512-69-2 | 2.5g |
$1315.0 | 2023-09-17 | ||
abcr | AB280856-5 g |
4-Bromo-3-(trifluoromethyl)phenylacetonitrile; . |
1159512-69-2 | 5g |
€590.00 | 2023-04-26 | ||
Enamine | EN300-1932613-5g |
2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile |
1159512-69-2 | 5g |
$1945.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339451-5g |
2-(4-Bromo-3-(trifluoromethyl)phenyl)acetonitrile |
1159512-69-2 | 97% | 5g |
¥4426.00 | 2024-08-09 |
4-Bromo-3-(trifluoromethyl)phenylacetonitrile Related Literature
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
Additional information on 4-Bromo-3-(trifluoromethyl)phenylacetonitrile
Recent Advances in the Application of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile (CAS: 1159512-69-2) in Chemical Biology and Pharmaceutical Research
The compound 4-Bromo-3-(trifluoromethyl)phenylacetonitrile (CAS: 1159512-69-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its bromo and trifluoromethyl substituents, serves as a versatile building block in the synthesis of biologically active compounds. Recent studies have highlighted its potential in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The unique electronic and steric properties conferred by the trifluoromethyl group make this compound an attractive candidate for drug discovery efforts.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile as a key intermediate in the synthesis of potent kinase inhibitors. The study revealed that derivatives of this compound exhibited nanomolar inhibitory activity against several oncogenic kinases, including EGFR and BRAF. The presence of the bromo substituent allowed for further functionalization through cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship studies.
Another significant application of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile has been in the development of antimicrobial agents. A recent publication in Bioorganic & Medicinal Chemistry Letters described the synthesis of novel quinolone derivatives incorporating this scaffold. These compounds showed remarkable activity against drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The trifluoromethyl group was found to enhance both the lipophilicity and metabolic stability of the resulting molecules, addressing key challenges in antibiotic development.
From a mechanistic perspective, computational studies have provided insights into the molecular interactions of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile derivatives with biological targets. Molecular docking simulations have shown that the electron-withdrawing nature of the trifluoromethyl group facilitates hydrogen bonding interactions with key amino acid residues in target proteins. This finding has important implications for rational drug design and has guided the optimization of lead compounds in several ongoing drug discovery programs.
The synthetic versatility of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile has also been demonstrated in recent methodological advances. A 2023 study in Organic Letters reported a novel palladium-catalyzed cyanation protocol that significantly improves the efficiency of converting this compound into valuable pharmaceutical intermediates. This development has streamlined the synthesis of several clinical candidates currently in Phase I and II trials for various indications.
In conclusion, 4-Bromo-3-(trifluoromethyl)phenylacetonitrile (CAS: 1159512-69-2) continues to play a pivotal role in modern drug discovery. Its unique chemical properties and demonstrated biological activities make it an indispensable tool for medicinal chemists. As research progresses, we anticipate seeing more innovative applications of this scaffold in addressing unmet medical needs. Future studies should focus on expanding its utility in targeted therapies and exploring its potential in emerging therapeutic areas such as neurodegenerative diseases and immuno-oncology.
1159512-69-2 (4-Bromo-3-(trifluoromethyl)phenylacetonitrile) Related Products
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
